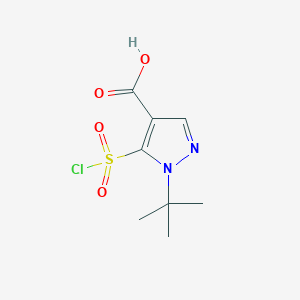
1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a carboxylic acid group attached to the pyrazole ring. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Chlorosulfonylation: The chlorosulfonyl group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity.
Análisis De Reacciones Químicas
1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include chlorosulfonic acid, tert-butyl halides, carbon dioxide, and various nucleophiles.
Aplicaciones Científicas De Investigación
1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid depends on its specific application and the target molecules it interacts with. Generally, the compound can act as an electrophile due to the presence of the chlorosulfonyl group, which can react with nucleophiles in biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity for molecular targets.
Comparación Con Compuestos Similares
1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-tert-Butyl-3-(chlorosulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-tert-Butyl-5-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid: The methylsulfonyl group can alter the compound’s chemical properties and biological activities.
1-tert-Butyl-5-(chlorosulfonyl)-1H-pyrazole-3-carboxylic acid: Different position of the carboxylic acid group, affecting the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11ClN2O4S |
|---|---|
Peso molecular |
266.70 g/mol |
Nombre IUPAC |
1-tert-butyl-5-chlorosulfonylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11ClN2O4S/c1-8(2,3)11-6(16(9,14)15)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) |
Clave InChI |
APGNPVLWBMIVJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=C(C=N1)C(=O)O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


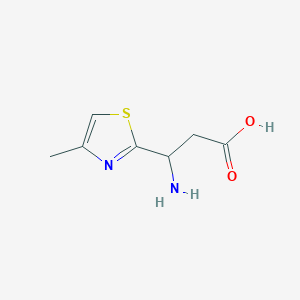
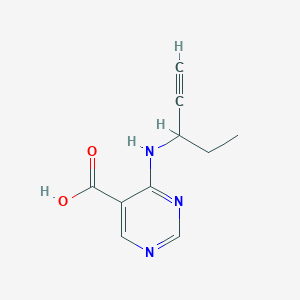
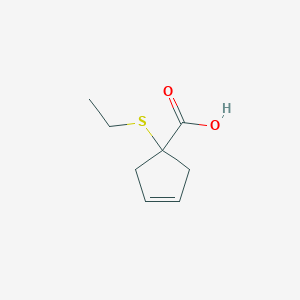
![3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308360.png)

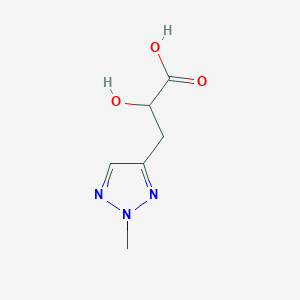

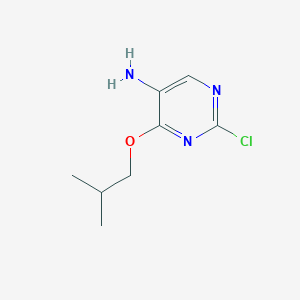
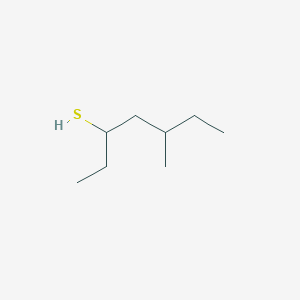
![2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
![7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13308390.png)
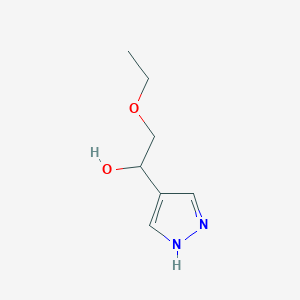
![(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13308397.png)
![5-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13308406.png)
